Hydrogen Bond Donor Count Reduction Versus Des-Methyl Analog 4-Aminopyrimidine-5-carboxamide (CAS 4786-51-0)
4-Amino-N-methylpyrimidine-5-carboxamide (CAS 102818-44-0) possesses exactly 2 hydrogen bond donors (HBDs), compared with 3 HBDs for the des-methyl primary amide analog 4-aminopyrimidine-5-carboxamide (CAS 4786-51-0), as the N-methylation converts one amide N-H donor into a tertiary amide incapable of donating a hydrogen bond [1]. This reduction in HBD count directly impacts rule-of-five compliance and passive membrane permeability predictions, where each additional HBD is estimated to reduce permeability by approximately one log unit [2].
| Evidence Dimension | Hydrogen bond donor (HBD) count — a key determinant of passive membrane permeability and oral bioavailability per Lipinski's Rule of Five |
|---|---|
| Target Compound Data | 2 HBDs (one aromatic NH₂ at C4; N-methyl amide = tertiary amide, no N-H donor) |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carboxamide (CAS 4786-51-0): 3 HBDs (one aromatic NH₂ + two primary amide N-H donors) |
| Quantified Difference | Δ = −1 HBD; predicted permeability advantage of approximately one log unit increase for the N-methyl analog based on established HBD-permeability correlations |
| Conditions | In silico molecular property calculation; experimentally validated HBD-permeability relationship from general medicinal chemistry principles (Lipinski et al., 2001) |
Why This Matters
For procurement in medicinal chemistry programs where CNS penetration or oral bioavailability is sought, the reduced HBD count of the N-methyl analog provides a quantifiable permeability advantage over the primary amide, enabling informed scaffold selection before synthesis.
- [1] Molaid. 4-Amino-N-methyl-5-pyrimidinecarboxamide (CAS 102818-44-0). Calculated properties: HBD count = 2. Available at: https://www.molaid.com/MS_196445 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3): 3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
